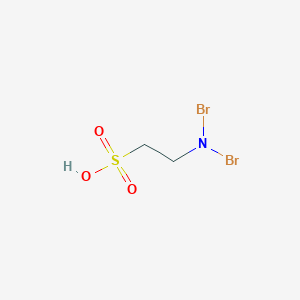
2-(Dibromoamino)ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromoamino)ethane-1-sulfonic acid: is a chemical compound that contains both bromine and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromoamino)ethane-1-sulfonic acid typically involves the bromination of aminoethane sulfonic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibromoamino)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of bromine.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Products may include brominated sulfonic acids with higher oxidation states.
Reduction: Products may include aminoethane sulfonic acid or partially brominated derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted sulfonic acids.
Aplicaciones Científicas De Investigación
2-(Dibromoamino)ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-(Dibromoamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethane-1-sulfonic acid: Contains a dimethylamino group instead of dibromoamino.
2-(Cyclohexylamino)ethane-1-sulfonic acid: Contains a cyclohexylamino group.
2-(Morpholino)ethane-1-sulfonic acid: Contains a morpholino group.
Uniqueness: 2-(Dibromoamino)ethane-1-sulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atoms can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Propiedades
Número CAS |
162069-44-5 |
|---|---|
Fórmula molecular |
C2H5Br2NO3S |
Peso molecular |
282.94 g/mol |
Nombre IUPAC |
2-(dibromoamino)ethanesulfonic acid |
InChI |
InChI=1S/C2H5Br2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8) |
Clave InChI |
NATXSADLKSBDRF-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)N(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
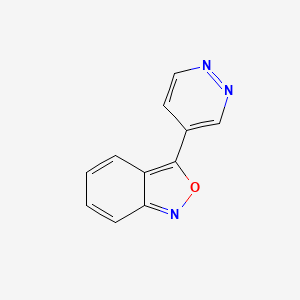
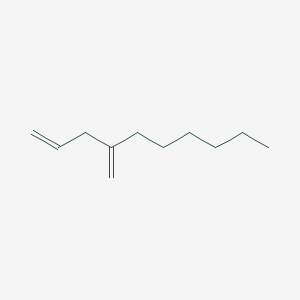
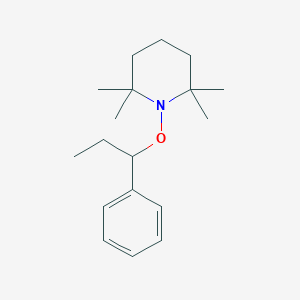
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
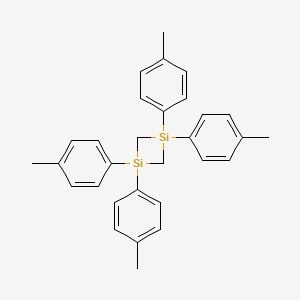

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
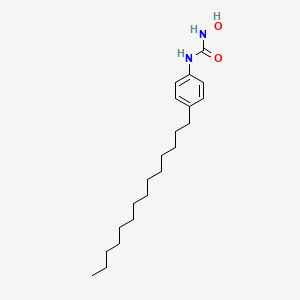
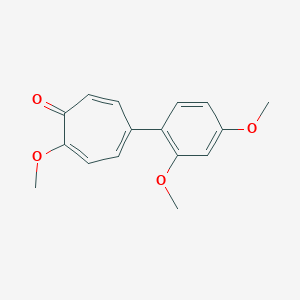
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
